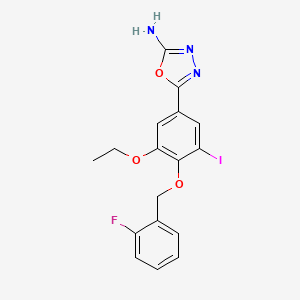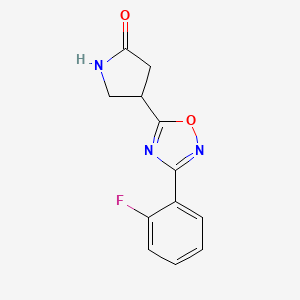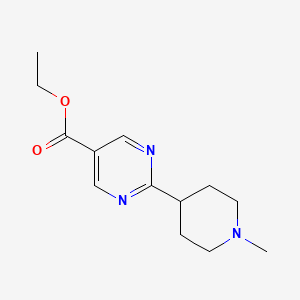
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring
準備方法
The synthesis of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Piperidine Introduction: The attachment of a piperidine ring to the aromatic system.
Ethanone Formation: The final step involves the formation of the ethanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
科学的研究の応用
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The piperidine ring enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone can be compared with similar compounds, such as:
1-(4-(4-Chloro-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-(4-Bromo-2-(methyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a methyl group instead of trifluoromethyl.
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)propanone: Similar structure but with a propanone moiety instead of ethanone.
特性
分子式 |
C14H15BrF3NO |
|---|---|
分子量 |
350.17 g/mol |
IUPAC名 |
1-[4-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15BrF3NO/c1-9(20)19-6-4-10(5-7-19)12-3-2-11(15)8-13(12)14(16,17)18/h2-3,8,10H,4-7H2,1H3 |
InChIキー |
APYOQLPJFMMWDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)

![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)






